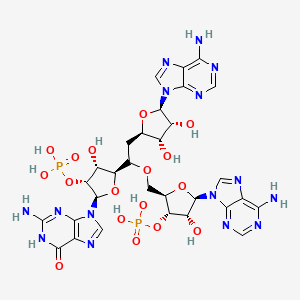

ApApG

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

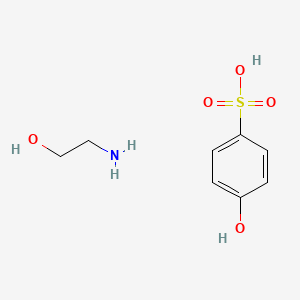

ApApG, also known as acetaminophen (N-acetyl-para-aminophenol), is a widely used analgesic and antipyretic agent. It is commonly used to treat fever and mild to moderate pain. This compound is included in the World Health Organization’s Model List of Essential Medicines, highlighting its importance in healthcare .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ApApG typically involves the acetylation of para-aminophenol. The process begins with the nitration of phenol to produce para-nitrophenol, which is then reduced to para-aminophenol. The final step involves the acetylation of para-aminophenol using acetic anhydride to yield this compound .

Industrial Production Methods

In industrial settings, this compound is produced through a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production .

Análisis De Reacciones Químicas

Types of Reactions

ApApG undergoes various chemical reactions, including oxidation, reduction, and substitution. One of the primary reactions is its metabolism in the liver, where it is converted into non-toxic glucuronide and sulfate conjugates .

Common Reagents and Conditions

Oxidation: this compound can be oxidized by cytochrome P450 enzymes to form a reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI).

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: This compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Major Products

The major products formed from these reactions include glucuronide and sulfate conjugates, which are excreted from the body. The reactive intermediate NAPQI can cause hepatotoxicity if not adequately detoxified by glutathione .

Aplicaciones Científicas De Investigación

ApApG has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study drug metabolism and reaction mechanisms.

Biology: Investigated for its effects on cellular pathways and its role in oxidative stress.

Medicine: Extensively studied for its analgesic and antipyretic properties. Research is ongoing to develop safer derivatives and formulations.

Industry: Used in the formulation of various pharmaceutical products and as a reference standard in analytical chemistry

Mecanismo De Acción

ApApG exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes in the central nervous system. This inhibition reduces the synthesis of prostaglandins, which are mediators of pain and fever. Additionally, this compound’s metabolite, N-arachidonoyl-4-aminophenol (AM404), is believed to activate cannabinoid receptors, contributing to its analgesic effects .

Comparación Con Compuestos Similares

Similar Compounds

Ibuprofen: Another widely used analgesic and antipyretic, but with anti-inflammatory properties.

Aspirin: Known for its analgesic, antipyretic, and anti-inflammatory effects.

Naproxen: Similar to ibuprofen but with a longer duration of action

Uniqueness

ApApG is unique in its minimal anti-inflammatory activity, making it suitable for patients who require pain and fever relief without the risk of gastrointestinal side effects associated with nonsteroidal anti-inflammatory drugs (NSAIDs). Its safety profile at therapeutic doses and its inclusion in essential medicine lists underscore its significance .

Propiedades

Número CAS |

2099-88-9 |

|---|---|

Fórmula molecular |

C30H37N15O17P2 |

Peso molecular |

941.7 g/mol |

Nombre IUPAC |

[(2R,3R,4R,5S)-2-(2-amino-6-oxo-1H-purin-9-yl)-5-[2-[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-1-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy]ethyl]-4-hydroxyoxolan-3-yl] dihydrogen phosphate |

InChI |

InChI=1S/C30H37N15O17P2/c31-21-11-23(36-3-34-21)43(5-38-11)27-15(47)14(46)8(58-27)1-9(18-16(48)20(62-64(54,55)56)29(60-18)45-7-40-13-25(45)41-30(33)42-26(13)50)57-2-10-19(61-63(51,52)53)17(49)28(59-10)44-6-39-12-22(32)35-4-37-24(12)44/h3-10,14-20,27-29,46-49H,1-2H2,(H2,31,34,36)(H2,32,35,37)(H2,51,52,53)(H2,54,55,56)(H3,33,41,42,50)/t8-,9?,10-,14-,15-,16-,17-,18-,19-,20-,27-,28-,29-/m1/s1 |

Clave InChI |

JHTGPLDEBYQXJH-OERBZGCCSA-N |

SMILES isomérico |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CC([C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)OP(=O)(O)O)O)OC[C@@H]7[C@H]([C@H]([C@@H](O7)N8C=NC9=C(N=CN=C98)N)O)OP(=O)(O)O)O)O)N |

SMILES canónico |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CC(C4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)OP(=O)(O)O)O)OCC7C(C(C(O7)N8C=NC9=C(N=CN=C98)N)O)OP(=O)(O)O)O)O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.